molecular formula C23H32N2O2 B10951061 4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide

4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide

Cat. No.: B10951061
M. Wt: 368.5 g/mol
InChI Key: MZYNXKUFJXPYKU-UHFFFAOYSA-N
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Description

4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butylphenoxy group, and a dimethylaminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 4-tert-butylphenol with a suitable alkylating agent to form 4-tert-butylphenoxyalkane. This intermediate is then reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide

InChI

InChI=1S/C23H32N2O2/c1-23(2,3)20-11-13-21(14-12-20)27-17-18-7-9-19(10-8-18)22(26)24-15-6-16-25(4)5/h7-14H,6,15-17H2,1-5H3,(H,24,26)

InChI Key

MZYNXKUFJXPYKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCCCN(C)C

Origin of Product

United States

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